Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-
Overview
Description
Synthesis Analysis
The synthesis of phenol derivatives, including compounds similar to Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-, often involves complex reactions that can include etherification, reduction, diazotization, and hydrolysis. A notable example includes the synthesis of 4-(2,4-Dichlorophenoxy)phenol, a related compound, through a multi-step process starting from dichlorophenol and chloronitrobenzene, yielding a total yield of 57.6% (Quan, 2005).
Molecular Structure Analysis
Molecular structure analysis of phenol derivatives emphasizes the significance of hydrogen-bonding networks that result in various structural motifs, such as centrosymmetric dimeric subunits and weak pi-pi interactions. For instance, studies on 2,6-bis(hydroxymethyl)phenol derivatives reveal intricate hydrogen-bonded assemblages contributing to their structural stability (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds often involve the formation of complexes with metals, showcasing how variations in the phenol derivatives can influence their reactivity and interaction with other molecules. For example, the synthesis of transition metal complexes with phenol derivatives demonstrates how these compounds can form bidentate coordinating complexes through specific nitrogen and oxygen atoms (Dhokale, Karale, & Nagawade, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. X-ray crystallography, for instance, offers insights into the intramolecular and intermolecular interactions that stabilize their crystalline forms (Ghichi et al., 2018).
Scientific Research Applications
Chlorogenic Acid (CGA): A Pharmacological Review
Chlorogenic acid (CGA) is a prevalent isomer among caffeoylquinic acid isomers, known for its abundant presence in green coffee extracts and tea. CGA has garnered attention for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive properties. It has shown potential in modulating lipid and glucose metabolism, aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA have been demonstrated through protection against chemical or lipopolysaccharide-induced injuries, with its hypocholesterolemic influence possibly stemming from altered nutrient metabolism. This review highlights the need for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive to replace synthetic antibiotics and reduce medical costs (Naveed et al., 2018).
Environmental Pollutants and Male Infertility
Environmental pollutants such as Bisphenol A (BPA) and its derivatives, acting as endocrine disruptors, have raised concerns over their effects on reproductive organs, particularly during puberty. This review focuses on the molecular mechanisms and the diverse effects observed in models of mammalian spermatogenesis, highlighting the need for a deeper understanding of these substances' impact on male fertility. The observed effects include germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis, proposing a model at the molecular level to explain these phenomena (Lagos-Cabré & Moreno, 2012).
Synthetic Phenolic Antioxidants: Environmental and Toxicological Overview
Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been detected in various environmental matrices and human samples, indicating widespread exposure. Despite their utility, SPAs have been linked to potential toxic effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. This review calls for further investigation into novel SPAs with lower toxicity and environmental impact, emphasizing the importance of understanding SPAs' environmental behaviors, human exposure pathways, and potential health risks (Liu & Mabury, 2020).
Fluorescent Chemosensors and 4-Methyl-2,6-diformylphenol
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes demonstrates the high selectivity and sensitivity of DFP-based compounds. This review covers the application of DFP in detecting metal ions, anions, neutral molecules, and pH regions, highlighting the potential for further modulating its sensing capabilities for broader chemosensor development (Roy, 2021).
Mechanism of Action
Target of Action
Trichlorobisphenol A primarily targets the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) (KGG) signals . It also interacts with estrogen receptor alpha (ERɑ) and G-protein coupled estrogen receptor 1 (GPER1) .
Mode of Action
Trichlorobisphenol A interacts with its targets, leading to a variety of changes. For instance, it increases levels of intracellular reactive oxygen species (ROS) and GnRH, upregulates the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . It also significantly upregulates the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 .
Biochemical Pathways
Trichlorobisphenol A affects the mitogen-activated protein kinase (MAPK)/Erk1/2 pathways . It activates KGG signals by activating the GPER1-mediated MAPK/Erk1/2 signaling pathway at the mRNA level .
Pharmacokinetics
It is known that the compound is chemically stable and strongly hydrophobic , which suggests that it may have significant bioavailability and could accumulate in certain tissues.
Result of Action
The action of Trichlorobisphenol A leads to a variety of molecular and cellular effects. For instance, it might induce precocious puberty by increasing GnRH secretion together with KGG signaling upregulation, which is driven by GPER1-mediated signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trichlorobisphenol A. For example, in river sediment, the effectiveness of dechlorinating microbes in degradation of Trichlorobisphenol A was reduced by high sulfate concentrations . In addition, it has been found in greenhouse dust, suggesting that it can be released from building materials into the environment .
properties
IUPAC Name |
2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADATLUDADTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315092 | |
Record name | Trichlorobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40346-55-2 | |
Record name | Trichlorobisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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